molecular formula C18H17NO3 B2402811 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide CAS No. 2034492-75-4

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2402811
CAS No.: 2034492-75-4
M. Wt: 295.338
InChI Key: VYEYLMGPPNSZCL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide is a compound that features a benzofuran ring, a hydroxypropyl group, and a benzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often by binding to a specific site on the target molecule and modulating its activity . This can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given their broad range of biological activities, these compounds likely affect multiple pathways related to cell growth, oxidative stress, viral replication, and bacterial growth . The downstream effects of these pathway modulations can include changes in cell behavior, immune response, and overall organism health.

Result of Action

Given the known biological activities of benzofuran compounds, the effects could include changes in cell growth, immune response, oxidative stress levels, and pathogen replication rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-11,21H,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYLMGPPNSZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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